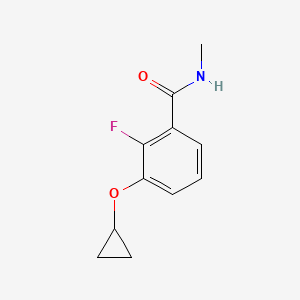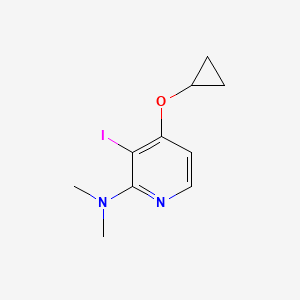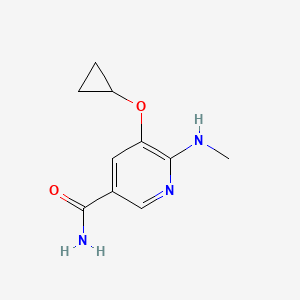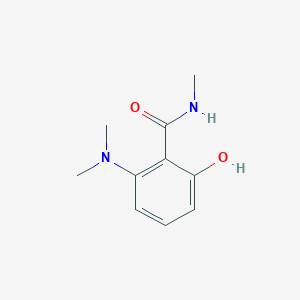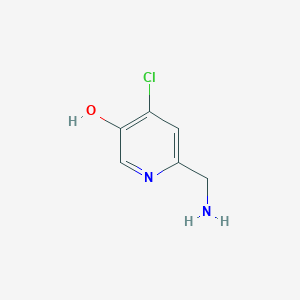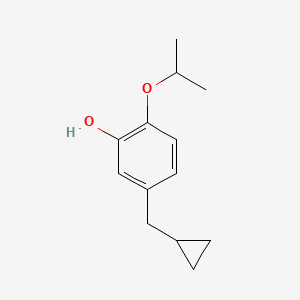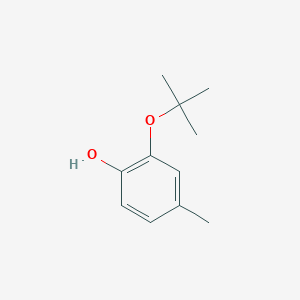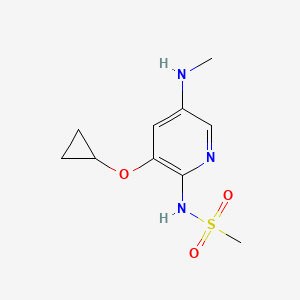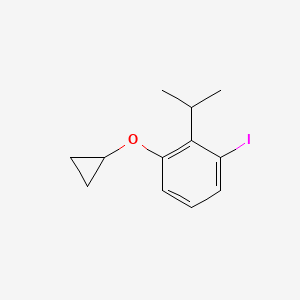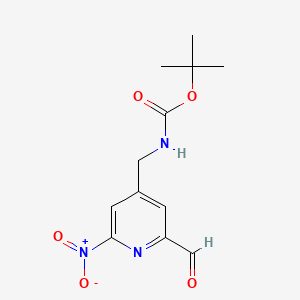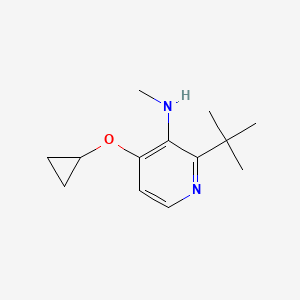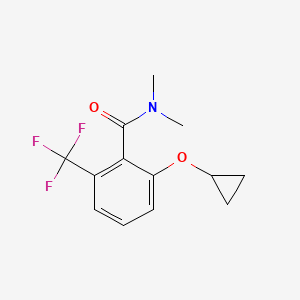
2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide is an organic compound with the molecular formula C13H14F3NO2 and a molecular weight of 273.253 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a cyclopropoxy group, and a benzamide core, making it a unique and versatile molecule in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with dimethylamine under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as Ruppert’s reagent (CF3TMS) or through radical trifluoromethylation.
Cyclopropoxy Group Addition: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl alcohol and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Cyclopropyl alcohol with appropriate leaving groups such as tosylates or halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
科学的研究の応用
2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals
作用機序
The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)aniline: Similar structure but with an aniline core instead of benzamide.
2-Cyclopropoxy-6-(trifluoromethyl)benzamide: Lacks the N,N-dimethyl groups.
Uniqueness
2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl, cyclopropoxy, and benzamide groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in various applications .
特性
CAS番号 |
1243310-71-5 |
|---|---|
分子式 |
C13H14F3NO2 |
分子量 |
273.25 g/mol |
IUPAC名 |
2-cyclopropyloxy-N,N-dimethyl-6-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H14F3NO2/c1-17(2)12(18)11-9(13(14,15)16)4-3-5-10(11)19-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
InChIキー |
AXPBNISLGHJKAV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C=CC=C1OC2CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


